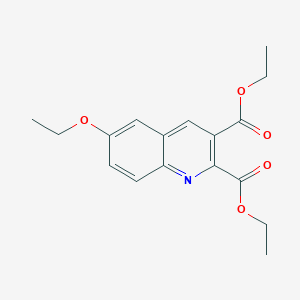

6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester

Description

6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 948289-80-3) is a quinoline derivative with ethoxy and diethyl ester functional groups. Its molecular structure consists of a bicyclic quinoline core substituted with an ethoxy group at position 6 and ester groups at positions 2 and 2. This compound is primarily utilized in pharmaceutical research, where its structural features, such as the electron-donating ethoxy group and ester moieties, may influence bioavailability and receptor interactions .

Properties

CAS No. |

948289-80-3 |

|---|---|

Molecular Formula |

C17H19NO5 |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

diethyl 6-ethoxyquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C17H19NO5/c1-4-21-12-7-8-14-11(9-12)10-13(16(19)22-5-2)15(18-14)17(20)23-6-3/h7-10H,4-6H2,1-3H3 |

InChI Key |

YMKZGXICWLXRTL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6-ethoxyquinoline-2,3-dicarboxylic acid. The reaction conditions often include the use of ethanol and a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity .

Chemical Reactions Analysis

6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-ethoxyquinoline-2,3-dicarboxylic acid diethyl ester with structurally related quinoline derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Halogen Substituents: The 6-fluoro and 6-bromo derivatives exhibit distinct electronic profiles. Fluorine’s electronegativity may facilitate hydrogen bonding, while bromine’s bulkiness could aid in cross-coupling reactions . Positional Isomerism: Substitution at C6 (vs. C7 or C8) alters steric and electronic interactions. For example, 8-methyl/ethyl derivatives may hinder access to binding sites in enzymatic targets .

Ester Group Influence :

- Diethyl esters (vs. methyl or tert-butyl) balance solubility and stability. For instance, tert-butyl esters (e.g., in piperazine-1,3-dicarboxylic acid derivatives) are often used as protecting groups in peptide synthesis .

Applications: The 6-ethoxy derivative’s pharmaceutical relevance contrasts with analogs like 6-bromo, which are intermediates in organometallic catalysis . Polymerization studies of norbornene-2,3-dicarboxylic acid diethyl ester highlight the role of ester groups in modulating resin rheology and cross-linking efficiency .

Research Findings and Data Gaps

- Synthetic Utility: Ethoxy-substituted quinolines are understudied compared to fluoro or bromo analogs. Further research is needed to explore their reactivity in Suzuki-Miyaura couplings or as ligands in coordination chemistry.

- Safety Data: Limited toxicological information exists for 6-ethoxyquinoline derivatives, unlike the 6,8-dimethyl analog, which has documented safety protocols .

Biological Activity

6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester (CAS No. 948289-80-3) is a compound belonging to the class of quinoline derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C17H19NO5

Molecular Weight: 317.34 g/mol

IUPAC Name: 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester

Biological Activity Overview

The biological activities of 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester have been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds related to quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study reported that similar compounds showed IC50 values indicating effective inhibition of cell proliferation in HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines .

| Cell Line | IC50 Value (µg/ml) | Effect |

|---|---|---|

| HepG2 | 42 | High sensitivity |

| MCF-7 | 100 | Moderate sensitivity |

| NIH 3T3 | >500 | Low toxicity |

| HaCaT | >250 | Low toxicity |

This suggests that 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester may possess similar anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The proposed mechanisms for the anticancer activity of quinoline derivatives include:

- Inhibition of Enzyme Activity: Quinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: These compounds may trigger apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: They can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing.

Case Studies and Research Findings

A notable study evaluated the cytotoxic effects of various quinoline derivatives, including 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester. The findings demonstrated that these compounds could significantly reduce cell viability in cancerous cells while exhibiting minimal toxicity to normal cells .

Example Study: Cytotoxicity Assessment

In a controlled laboratory setting, different concentrations of the compound were tested on HepG2 and MCF-7 cell lines. The results indicated:

- At concentrations above 50 µg/ml, significant morphological changes were observed in cancer cells, including cell rounding and membrane blebbing.

- The study concluded that the compound's cytotoxicity was concentration-dependent and correlated with its ability to induce apoptosis.

Comparative Analysis with Related Compounds

The biological activity of 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester can be compared with other related compounds such as diethyl 2,3-quinolinedicarboxylate. While both share structural similarities, their biological profiles may differ based on the substituents attached to the quinoline ring.

| Compound | IC50 (HepG2) | Mechanism |

|---|---|---|

| 6-Ethoxyquinoline-2,3-dicarboxylic acid diethyl ester | TBD | Apoptosis induction |

| Diethyl 2,3-quinolinedicarboxylate | TBD | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.